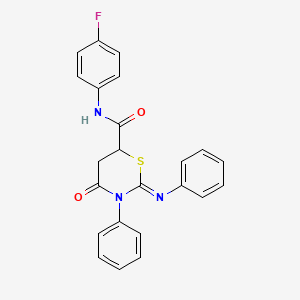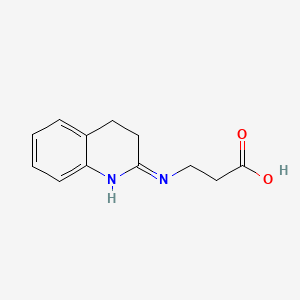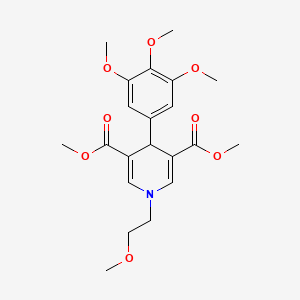![molecular formula C31H31N3O5 B11621427 diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11621427.png)
diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[3-(4-méthoxyphényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle est un composé organique complexe de formule moléculaire C31H31N3O5. Ce composé présente un cycle pyrazole substitué par un groupe méthoxyphényle et un groupe phényle, lié à un cycle dihydropyridine avec des groupes esters de diallyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[3-(4-méthoxyphényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Formation du cycle pyrazole : La première étape implique la condensation de la 4-méthoxyacetophénone avec la phénylhydrazine pour former le 4-(4-méthoxyphényl)-1-phényl-1H-pyrazole.
Formation du cycle dihydropyridine : Le dérivé pyrazole est ensuite mis à réagir avec le 2,6-diméthyl-3,5-pyridinedicarboxylate en milieu basique pour former le cycle dihydropyridine.
Estérification : La dernière étape implique l'estérification des groupes carboxyle avec l'alcool allylique pour obtenir l'ester de diallyle.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des étapes similaires mais à plus grande échelle, utilisant des réacteurs à flux continu pour optimiser les conditions de réaction et le rendement. Les points clés à prendre en compte incluent le maintien d'un contrôle précis de la température, un mélange efficace et des étapes de purification telles que la recristallisation ou la chromatographie pour garantir une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, notamment au niveau du groupe méthoxy ou des groupes allyliques, formant les aldéhydes ou les acides correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle pyrazole ou le cycle dihydropyridine, conduisant potentiellement à des dérivés hydrogénés.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire au niveau des cycles aromatiques ou des groupes allyliques, introduisant divers groupes fonctionnels.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogénation catalytique en utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Halogénation en utilisant du brome (Br2) ou chloration en utilisant le chlorure de thionyle (SOCl2).
Produits principaux
Oxydation : Formation d'acides carboxyliques ou d'aldéhydes.
Réduction : Dérivés hydrogénés du pyrazole ou de la dihydropyridine.
Substitution : Dérivés halogénés ou alkylés selon le substituant introduit.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est étudié pour son potentiel en tant que bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie
Biologiquement, des dérivés de ce composé sont étudiés pour leurs activités pharmacologiques potentielles. Les motifs pyrazole et dihydropyridine sont connus pour présenter des propriétés anti-inflammatoires, analgésiques et anticancéreuses, ce qui fait de ce composé un candidat au développement de médicaments.
Médecine
En médecine, ce composé et ses dérivés sont explorés pour leur potentiel en tant qu'agents thérapeutiques. Les caractéristiques structurelles du composé lui permettent d'interagir avec diverses cibles biologiques, conduisant potentiellement au développement de nouveaux médicaments.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de sa capacité à subir des réactions de polymérisation. Ses propriétés structurelles uniques peuvent conférer des caractéristiques souhaitables aux matériaux, telles qu'une stabilité accrue ou une réactivité spécifique.
Mécanisme d'action
Le mécanisme d'action du 4-[3-(4-méthoxyphényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle pyrazole peut interagir avec des enzymes ou des récepteurs, modulant leur activité. Le cycle dihydropyridine peut affecter les canaux calciques, influençant les processus cellulaires tels que la contraction musculaire ou la libération de neurotransmetteurs. L'effet global du composé est déterminé par les actions combinées de ces interactions.
Mécanisme D'action
The mechanism of action of diallyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine ring can affect calcium channels, influencing cellular processes such as muscle contraction or neurotransmitter release. The compound’s overall effect is determined by the combined actions of these interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[3-(4-méthoxy-3-nitrophényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle
- 4-[3-(3-bromo-4-méthoxyphényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle
Unicité
Comparé aux composés similaires, le 4-[3-(4-méthoxyphényl)-1-phényl-1H-pyrazol-4-yl]-2,6-diméthyl-1,4-dihydro-3,5-pyridinedicarboxylate de diallyle est unique en raison du motif de substitution spécifique sur le cycle pyrazole et de la présence de groupes esters de diallyle. Ces caractéristiques structurelles confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C31H31N3O5 |
|---|---|
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H31N3O5/c1-6-17-38-30(35)26-20(3)32-21(4)27(31(36)39-18-7-2)28(26)25-19-34(23-11-9-8-10-12-23)33-29(25)22-13-15-24(37-5)16-14-22/h6-16,19,28,32H,1-2,17-18H2,3-5H3 |
Clé InChI |
YBOBSBJIGIACQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)
![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)
![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)

![ethyl 2-{(4E)-4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11621358.png)
![N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11621364.png)

![Ethyl (2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11621379.png)
![5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621384.png)
![4,6-Bis[(5-chloro-2-methylphenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate](/img/structure/B11621399.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11621417.png)

![6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621432.png)
![(Z)-ethyl 4-(((furan-2-ylmethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11621435.png)
